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molecular formula C8H4F4N2O2 B133371 Tetrafluoroisophthalamide CAS No. 153279-27-7

Tetrafluoroisophthalamide

Cat. No. B133371
M. Wt: 236.12 g/mol
InChI Key: JDNPZWSPPAVPPP-UHFFFAOYSA-N
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Patent
US07741426B2

Procedure details

In a three neck flask having an inner volume of 1 liter, 63.08 g of purified water and 1048.74 g of 98% sulfuric acid were placed and stirred to prepare a 92% sulfuric acid solution. The resultant solution was heated to 80° C. and then kept cooled to keep the inner temperature of the flask in the range of 90 to 100° C. and 350.13 g (1.75 mols) of tetrafluoroisopthalonitrile was added piece meal to the cooled solution. After completion of this addition, the reaction solution in the flask was stirred for one hour while the inner temperature of the flask was kept at 90 to 100° C. and then the reaction solution was cooled to 30° C. Then, 1400 g of ice was placed in a beaker having an inner volume of 3 liters and the reaction solution was gently added dropwise to the ice so as to keep the inner temperature of the beaker from exceeding 60° C. After the completion of the dropwise addition, the mixture was cooled to 20° C. and then kept at 20° C. for one hour. A white solid which was precipitated was separated by filtration, washed with 1000 g of water, and then dried to obtain 407.95 g (1.73 mols) of tetrafluoroisophthalamide as a white solid (yield 98.8%).
Quantity
1048.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350.13 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1400 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[F:6][C:7]1[C:12]([C:13]#[N:14])=[C:11]([F:15])[C:10]([C:16]#[N:17])=[C:9]([F:18])[C:8]=1[F:19].[OH2:20]>>[F:6][C:7]1[C:12]([C:13]([NH2:14])=[O:20])=[C:11]([F:15])[C:10]([C:16]([NH2:17])=[O:2])=[C:9]([F:18])[C:8]=1[F:19]

Inputs

Step One
Name
Quantity
1048.74 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
350.13 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C#N)F)C#N)F)F
Step Five
Name
ice
Quantity
1400 g
Type
reactant
Smiles
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
kept cooled
ADDITION
Type
ADDITION
Details
was added piece meal to the cooled solution
ADDITION
Type
ADDITION
Details
After completion of this addition
STIRRING
Type
STIRRING
Details
the reaction solution in the flask was stirred for one hour while the inner temperature of the flask
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was kept at 90 to 100° C.
CUSTOM
Type
CUSTOM
Details
from exceeding 60° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
A white solid which was precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with 1000 g of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1C(=O)N)F)C(=O)N)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.73 mol
AMOUNT: MASS 407.95 g
YIELD: PERCENTYIELD 98.8%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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